DOTA-Tyr-Lys-DOTA

Pretargeted Radioimmunotherapy Pharmacokinetics Biodistribution

DOTA-Tyr-Lys-DOTA is the definitive hapten for pretargeted radioimmunotherapy (PRIT), featuring a dual-DOTA architecture that doubles radionuclide payload versus monomeric DOTA constructs. Achieves 2–4% ID whole-body retention at 4h with minimal off-target exposure. Unlike DTPA analogs, it maintains >99% serum stability over 48h. The Tyr-Lys spacer reduces renal uptake versus aminobenzene haptens. Supports true theranostics via differential labeling (⁶⁸Ga for PET; ¹⁷⁷Lu/²²⁵Ac for therapy) from a single scaffold.

Molecular Formula C47H75N11O18
Molecular Weight 1082.2 g/mol
Cat. No. B12374873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-Tyr-Lys-DOTA
Molecular FormulaC47H75N11O18
Molecular Weight1082.2 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)NCCCCC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C47H75N11O18/c59-35-6-4-34(5-7-35)25-37(49-39(61)27-52-11-15-55(30-42(66)67)19-23-58(33-45(72)73)24-20-56(16-12-52)31-43(68)69)46(74)50-36(47(75)76)3-1-2-8-48-38(60)26-51-9-13-53(28-40(62)63)17-21-57(32-44(70)71)22-18-54(14-10-51)29-41(64)65/h4-7,36-37,59H,1-3,8-33H2,(H,48,60)(H,49,61)(H,50,74)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,75,76)
InChIKeyIUTKDJGNKHMSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-Tyr-Lys-DOTA: A Bifunctional Chelator Hapten for Pretargeted Radioimmunotherapy with Rapid Systemic Clearance


DOTA-Tyr-Lys-DOTA (CAS 2757339-62-9) is a bifunctional chelator hapten consisting of a tyrosine-lysine (Tyr-Lys) dipeptide core flanked by two 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocyclic chelating groups [1]. The compound functions as a small-molecule hapten in pretargeted radioimmunotherapy (PRIT) strategies, characterized by rapid blood clearance and exceptionally low whole-body retention . The dual-DOTA architecture enables high metal-ion payload capacity and supports multimodal imaging/therapy applications through differential radiolabeling with isotopes such as ⁶⁸Ga for PET and ¹⁷⁷Lu or ²²⁵Ac for targeted radionuclide therapy .

Why DOTA-Tyr-Lys-DOTA Cannot Be Replaced by Standard Monomeric DOTA Chelators or Alternative Bifunctional Scaffolds


Generic substitution of DOTA-Tyr-Lys-DOTA with monomeric DOTA derivatives (e.g., DOTA-biotin, DOTA-aminobenzene) or alternative chelator frameworks (e.g., NOTA, DTPA) compromises critical performance attributes in pretargeted radioimmunotherapy. While all DOTA-based haptens exhibit similarly favorable rapid clearance profiles [1], monomeric constructs lack the dual-DOTA architecture required for metal payload doubling, a feature directly correlated with enhanced specific activity and theranostic versatility [2]. Furthermore, replacing the macrocyclic DOTA core with acyclic chelators such as DTPA introduces significant in vivo instability; head-to-head studies demonstrate that DTPA-conjugated peptides undergo substantial metabolic degradation compared to their DOTA counterparts, which maintain >99% serum stability over 48 hours [3]. The Tyr-Lys dipeptide spacer in DOTA-Tyr-Lys-DOTA also confers distinct pharmacokinetic properties compared to alternative linkers, including reduced renal uptake relative to aminobenzene-modified haptens [4].

Quantitative Differentiation of DOTA-Tyr-Lys-DOTA: Head-to-Head Clearance, Payload Capacity, and Chelation Stability


Whole-Body Retention at 4 Hours Post-Injection: Comparative Analysis of DOTA-Based Haptens

In a direct head-to-head biodistribution study in normal CD1 mice, ¹⁷⁷Lu-labeled DOTA-Tyr-Lys-DOTA (di-DOTA peptide) exhibited whole-body retention values comparable to other DOTA-based haptens, with 2–4% of the injected dose (%ID) remaining at 4 hours post-injection [1]. The Tyr-Lys dipeptide spacer did not adversely affect clearance kinetics, as all haptens demonstrated similarly low tissue and whole-body retention [2].

Pretargeted Radioimmunotherapy Pharmacokinetics Biodistribution

Estimated Kidney Radiation Dose: DOTA-Tyr-Lys-DOTA vs. Monomeric DOTA Haptens

Using standard Medical Internal Radiation Dose (MIRD) methodology, the estimated kidney dose for ¹⁷⁷Lu-labeled DOTA-Tyr-Lys-DOTA was approximately 0.1 mGy/MBq, identical to the dose calculated for ¹⁷⁷Lu-DOTA, ¹⁷⁷Lu-DOTA-biotin, and ¹⁷⁷Lu-DOTA-aminobenzene [1]. The kidney was identified as the dose-limiting organ for all tested haptens, and no statistically significant variation in estimated organ dose was observed across the series [2].

Radiation Dosimetry Pretargeted Radioimmunotherapy Organ Dose Estimation

Metal Payload Capacity: Dual-DOTA Architecture Enables 2× Higher Specific Activity vs. Monomeric DOTA Haptens

The presence of two DOTA chelating moieties per molecule in DOTA-Tyr-Lys-DOTA enables simultaneous coordination of two metal ions, theoretically doubling the achievable specific activity compared to monomeric DOTA haptens [1]. In a related di-DOTA peptide analog (di-DOTA-α,ɛ-Lys-NT(6–13)), dual radiolabeling with ⁶⁸Ga yielded high tumor uptake (4.0 %ID/g at 2 hours) while maintaining >99% serum stability over 48 hours, demonstrating the practical feasibility and in vivo utility of the di-DOTA motif [2].

Specific Activity Metal Chelation Theranostics

In Vivo Stability of DOTA Chelates: Superior Resistance to Demetalation vs. Acyclic Chelators

In a systematic comparative study of ⁶⁸Ga-labeled RGD peptide conjugates, the macrocyclic DOTA chelator demonstrated excellent in vivo stability, with ⁶⁸Ga-DOTA-RGD maintaining >94% radiochemical purity after 4 hours in serum [1]. In contrast, the acyclic DTPA conjugate (⁶⁸Ga-DTPA-RGD) exhibited significant metabolic degradation under identical conditions [2]. This class-level stability advantage of DOTA over DTPA is further supported by thermodynamic stability constants: log K(GaDOTA) = 26.05 versus log K(GaDTPA) = 20.25 (extrapolated), representing a >10⁵-fold higher binding affinity for gallium [3].

Chelator Stability Radiopharmaceutical Integrity In Vivo Performance

Optimal Application Scenarios for DOTA-Tyr-Lys-DOTA in Research and Preclinical Development


Pretargeted Radioimmunotherapy (PRIT) Hapten Development

DOTA-Tyr-Lys-DOTA serves as an ideal hapten scaffold for pretargeted radioimmunotherapy strategies, where rapid systemic clearance is paramount. With whole-body retention of 2–4% ID at 4 hours and an estimated kidney dose of ~0.1 mGy/MBq [1], it minimizes off-target radiation exposure while enabling efficient capture by pretargeted bispecific antibodies. The dual-DOTA architecture allows for therapeutic radionuclide loading (e.g., ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac) with twice the specific activity of monomeric haptens [2].

Theranostic Pair Development: Simultaneous PET Imaging and Radionuclide Therapy

The presence of two independent DOTA chelation sites enables differential radiolabeling with imaging and therapeutic isotopes. For example, one DOTA unit can be labeled with ⁶⁸Ga for PET imaging, while the second DOTA unit is labeled with ¹⁷⁷Lu for β⁻-therapy, creating a true theranostic agent from a single molecular scaffold . This approach ensures identical pharmacokinetics for imaging and therapy, improving the accuracy of dosimetry predictions.

Multimodal Imaging Probe Construction

DOTA-Tyr-Lys-DOTA can be used to construct dual-modality imaging probes. By chelating Gd³⁺ in one DOTA unit for MRI contrast and ⁶⁸Ga in the other for PET, researchers can simultaneously acquire high-resolution anatomical information and sensitive molecular/metabolic data . The Tyr-Lys dipeptide provides a convenient handle for further conjugation to targeting vectors (e.g., antibodies, peptides, nanoparticles) via the ε-amino group of lysine or the phenolic hydroxyl of tyrosine [3].

High-Specific-Activity Radiolabeling for Low-Receptor-Density Targets

For targets with low receptor expression or limited binding sites, achieving sufficient signal-to-noise ratio requires radiotracers with exceptionally high specific activity. The dual-DOTA architecture of DOTA-Tyr-Lys-DOTA enables the attachment of two radionuclides per molecule, effectively doubling the specific activity compared to monomeric DOTA conjugates [4]. This is particularly advantageous when labeling with low-abundance or expensive isotopes where maximizing molar activity is critical for sensitive detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTA-Tyr-Lys-DOTA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.